molecular formula C9H17ClN2O3S B2502888 N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride CAS No. 2361644-06-4

N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride

Cat. No.: B2502888
CAS No.: 2361644-06-4
M. Wt: 268.76
InChI Key: SBPXDAXHMPZPJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O3S.ClH/c1-9-7(11)6-2-3-14(12,13)8(6)4-10-5-8;/h6,10H,2-5H2,1H3,(H,9,11);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility might not be available without further experimental data.

Scientific Research Applications

Antiviral Research

A significant application of N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide; hydrochloride compounds is in antiviral research. Microwave-assisted synthesis of related compounds has shown potent antiviral activity against influenza A and B viruses, with some compounds acting as influenza virus fusion inhibitors (Göktaş et al., 2012). Another study reports the synthesis and antiviral evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Drug Discovery and Synthesis

These compounds have been explored in drug discovery due to their multifunctional, structurally diverse properties. Enantioselective approaches to synthesize novel thia/oxa-azaspiro[3.4]octanes indicate their potential as modules for drug discovery (Li et al., 2013). A class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase, showing therapeutic potential in cancer treatment (Yao et al., 2007).

Chemical Analysis and Synthesis Techniques

In the field of chemical analysis, these compounds have been used to explore stereochemical properties. For instance, a study on 3-Aminoacetylthiazolidine-4-carboxylate esters and their derivatives provided insights into stereochemical reactions and conformations (Pellegrini et al., 1997). The hydrolysis of related compounds in different conditions has also been examined, contributing to our understanding of their chemical behavior and potential applications (Kayukova et al., 2007).

Corrosion Inhibition

These derivatives have been studied for their potential in corrosion inhibition. Research indicates that certain spirocyclopropane derivatives, which are structurally related, can act as effective inhibitors for mild steel corrosion in acidic media. These findings are significant for the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

N,N-dimethyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S.ClH/c1-11(2)8(12)7-3-4-15(13,14)9(7)5-10-6-9;/h7,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXDAXHMPZPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCS(=O)(=O)C12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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